H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2
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Overview
Description
The compound H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 It plays a significant role in regulating various physiological functions, including metabolic rate, locomotor activity, and gene transcription in the hypothalamus and other brain regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like This compound involves large-scale SPPS with automated peptide synthesizers. This ensures high yield and purity, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, such as increased stability or enhanced binding affinity to receptors .
Scientific Research Applications
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating physiological functions and gene transcription.
Medicine: Explored for potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2 involves binding to specific receptors in the brain, leading to the activation of signaling pathways that regulate metabolic rate, locomotor activity, and gene transcription. The peptide hormone induces cyclic adenosine monophosphate (cAMP) production and inhibits fatty acid synthesis, thereby modulating energy metabolism and promoting neurogenesis .
Comparison with Similar Compounds
H-Pyr-Thr-Phe-Gln-Tyr-Ser-Arg-Gly-Trp-Thr-Asp-NH2: can be compared with other similar peptide hormones:
Gly-Arg-Gly-Asp-Ser: A peptide sequence involved in cell adhesion and signaling.
These peptides share structural similarities but differ in their specific biological functions and therapeutic applications, highlighting the uniqueness of This compound in regulating metabolic and physiological processes .
Properties
Molecular Formula |
C62H83N17O19 |
---|---|
Molecular Weight |
1370.4 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H83N17O19/c1-30(81)50(60(97)74-41(52(64)89)26-49(87)88)79-58(95)44(25-34-27-68-37-12-7-6-11-36(34)37)71-48(86)28-69-53(90)38(13-8-22-67-62(65)66)72-59(96)45(29-80)77-57(94)42(24-33-14-16-35(83)17-15-33)75-54(91)40(18-20-46(63)84)73-56(93)43(23-32-9-4-3-5-10-32)76-61(98)51(31(2)82)78-55(92)39-19-21-47(85)70-39/h3-7,9-12,14-17,27,30-31,38-45,50-51,68,80-83H,8,13,18-26,28-29H2,1-2H3,(H2,63,84)(H2,64,89)(H,69,90)(H,70,85)(H,71,86)(H,72,96)(H,73,93)(H,74,97)(H,75,91)(H,76,98)(H,77,94)(H,78,92)(H,79,95)(H,87,88)(H4,65,66,67)/t30-,31-,38+,39+,40+,41+,42+,43+,44+,45+,50+,51+/m1/s1 |
InChI Key |
YAZNZPFNKNQZPM-YPKDOBRCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C5CCC(=O)N5)O |
Origin of Product |
United States |
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